molecular formula C20H17BrN2O3 B2787166 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 862209-18-5

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B2787166
CAS No.: 862209-18-5
M. Wt: 413.271
InChI Key: IBOAIPIXEBZREZ-UHFFFAOYSA-N
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Description

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a pyrimidine-based compound characterized by a bromophenoxy group at the pyrimidine ring’s 5-position and a 2-methylallyloxy-substituted phenol moiety at the 4-position. Pyrimidine derivatives are widely studied for medicinal applications, including antimicrobial and anticancer activities, due to their ability to mimic nucleobases and interfere with cellular processes .

Properties

IUPAC Name

2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-13(2)11-25-14-7-8-15(17(24)9-14)20-19(10-22-12-23-20)26-18-6-4-3-5-16(18)21/h3-10,12,24H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOAIPIXEBZREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, with the molecular formula C20H17BrN2O3 and a molecular weight of 413.271 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenoxy group and a pyrimidine ring, which are known for their roles in various biological activities. The presence of the 2-methylallyloxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, affecting signaling pathways critical for cell proliferation and survival.
  • Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or cancer progression, modulating their activity and downstream effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)10

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against bacteria and fungi through mechanisms involving disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Case Studies

  • Anticancer Efficacy : A study investigated the effects of similar pyrimidine derivatives on MCF-7 breast cancer cells, where the compounds showed a dose-dependent decrease in cell viability. The study highlighted the importance of the bromophenoxy substituent in enhancing cytotoxicity through apoptosis induction.
  • Antimicrobial Testing : In another study, derivatives were tested against various pathogens, revealing that modifications to the phenolic structure significantly influenced antimicrobial activity. The presence of the bromine atom was noted to enhance efficacy against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in substituent groups on the pyrimidine core and phenol ring. Key comparisons include:

Compound Name / ID Substituents on Pyrimidine/Phenol Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 5-(2-Bromophenoxy), 5-((2-methylallyl)oxy)phenol 428.28 (calculated) Hypothesized antimicrobial activity
BH26527 () 5-(2-Bromophenoxy), 5-[(2-chloro-4-fluorobenzyl)oxy] 516.75 Anticancer/kinase inhibition
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol () 5-(4-Bromophenyl), 5-methoxy 372.23 Antimicrobial lead candidate
6a () Trifluoromethyl, thiadiazole-thioether ~400–450 (estimated) 65–80% antifungal inhibition
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine () Halogen-rich (Br, Cl, F), methyl 301.54 Intermediate for drug synthesis

Key Observations :

  • Halogen Effects : Bromine at the pyrimidine’s 5-position (as in the target compound and BH26527) enhances electrophilicity and binding to hydrophobic enzyme pockets compared to methoxy or methyl groups .
  • Phenol Substituents: The 2-methylallyloxy group in the target compound may improve membrane permeability over bulkier groups like 2-chloro-4-fluorobenzyl in BH26527 .
  • Bioactivity: Trifluoromethyl and thiadiazole moieties (e.g., compound 6a in ) show higher antifungal activity (65–80% inhibition at 50 µg/mL) than bromophenoxy derivatives, suggesting substituent polarity and electron-withdrawing effects are critical .
Pharmacological Potential
  • Antimicrobial Activity: The bromophenoxy group may target microbial DNA gyrase, as seen in ’s derivative (65.24% yield, active against B. cinerea) .
  • Cancer Targets : BH26527’s chlorobenzyl group enhances kinase inhibition, suggesting the target compound’s methylallyloxy group could be optimized for similar efficacy .

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